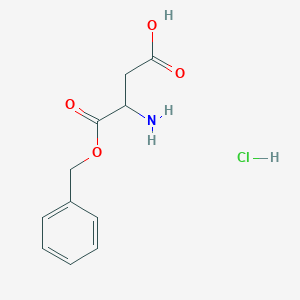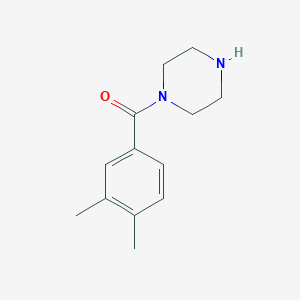
H-Asp-OBzl.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-OBzl.HCl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
H-Asp-OBzl.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-aspartic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Requires nucleophilic reagents under mild conditions.
Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the ester.
科学的研究の応用
H-Asp-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical compounds.
Biology: Serves as a protected form of aspartic acid in the study of protein structure and function.
Medicine: Utilized in the synthesis of peptide-based drugs and as a research tool in drug development.
Industry: Employed in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism of action of H-Asp-OBzl.HCl is primarily related to its role as a protected form of aspartic acid. In biological systems, it can be deprotected to release free aspartic acid, which participates in various metabolic pathways. Aspartic acid is involved in the synthesis of proteins, neurotransmitters, and other important biomolecules .
類似化合物との比較
Similar Compounds
H-Asp-OBzl: Similar structure but without the hydrochloride salt.
H-Asp-OtBu.HCl: Another protected form of aspartic acid with tert-butyl ester instead of benzyl ester
Uniqueness
H-Asp-OBzl.HCl is unique due to its specific protecting group (benzyl ester) and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
特性
分子式 |
C11H14ClNO4 |
|---|---|
分子量 |
259.68 g/mol |
IUPAC名 |
3-amino-4-oxo-4-phenylmethoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
InChIキー |
ZQLAHUZUERNBFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)


![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)





![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
